molecular formula C13H14ClN3O B13927468 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B13927468
M. Wt: 263.72 g/mol
InChI Key: BMIRHANAMYWREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its use as a pharmacophore in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with piperidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its specific combination of a piperidine ring, oxadiazole ring, and chlorophenyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H14ClN3O/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h3-5,8,11,15H,1-2,6-7H2

InChI Key

BMIRHANAMYWREK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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